molecular formula C8H6ClFO2 B13717436 2'-Chloro-5'-fluoro-2-hydroxyacetophenone

2'-Chloro-5'-fluoro-2-hydroxyacetophenone

Katalognummer: B13717436
Molekulargewicht: 188.58 g/mol
InChI-Schlüssel: GWZRYVPBUNZWHZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

MFCD31567238 is a chemical compound with unique properties that have garnered significant interest in various scientific fields. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of MFCD31567238 involves several steps, each requiring specific reagents and conditions. The process typically begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the desired outcome.

Industrial Production Methods

In industrial settings, the production of MFCD31567238 is scaled up using optimized methods that ensure high yield and purity. These methods often involve continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the required quality standards.

Analyse Chemischer Reaktionen

Types of Reactions

MFCD31567238 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by various reagents and catalysts, which help to achieve the desired transformations.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used. These reactions often require anhydrous conditions to prevent unwanted side reactions.

    Substitution: Halogenation and alkylation reactions are common, using reagents like halogens (chlorine, bromine) and alkyl halides. These reactions are usually performed in the presence of a catalyst, such as a Lewis acid.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions can produce reduced forms of the compound

Wissenschaftliche Forschungsanwendungen

MFCD31567238 has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various organic synthesis reactions, helping to create complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a biochemical probe.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on disease pathways.

    Industry: MFCD31567238 is used in the production of specialty chemicals and materials, where its unique properties are leveraged to achieve specific performance characteristics.

Wirkmechanismus

The mechanism of action of MFCD31567238 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. For example, in medicinal applications, the compound may bind to specific receptors or enzymes, modulating their activity and influencing disease processes.

Vergleich Mit ähnlichen Verbindungen

MFCD31567238 can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds with similar structures or functional groups, such as MFCD31567239 and MFCD31567240, can be used for comparison.

    Uniqueness: MFCD31567238 may exhibit distinct reactivity, stability, or biological activity compared to its analogs, making it a valuable compound for specific applications.

Eigenschaften

Molekularformel

C8H6ClFO2

Molekulargewicht

188.58 g/mol

IUPAC-Name

1-(2-chloro-5-fluorophenyl)-2-hydroxyethanone

InChI

InChI=1S/C8H6ClFO2/c9-7-2-1-5(10)3-6(7)8(12)4-11/h1-3,11H,4H2

InChI-Schlüssel

GWZRYVPBUNZWHZ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1F)C(=O)CO)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.